

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenoxyethanol Quantification

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Compound of Interest

Compound Name: *Phenoxyethanol*

Cat. No.: *B1677644*

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Introduction

Phenoxyethanol is a widely utilized preservative in pharmaceutical formulations, cosmetic products, and vaccines due to its broad antimicrobial spectrum and chemical stability.[1] Accurate quantification of **phenoxyethanol** is crucial for ensuring product safety, quality, and compliance with regulatory standards.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of **phenoxyethanol**. [2] This application note provides a detailed protocol for the quantification of **phenoxyethanol** using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

The method employs reverse-phase chromatography to separate **phenoxyethanol** from other components in the sample matrix. A C18 or C8 column is typically used as the stationary phase, while a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water allows for the elution of the analyte.[4][5] Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where **phenoxyethanol** exhibits significant absorbance, such as 270 nm or 258 nm.[4][5] Quantification is achieved by comparing the peak area of **phenoxyethanol** in the sample to that of a known concentration standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[\[5\]](#)[\[6\]](#)

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 150 x 4.6 mm, 5 µm particle size [5]
Mobile Phase	Acetonitrile:Water (50:50, v/v) [5] or Acetonitrile:Water (55:45, v/v) [1]
Flow Rate	1.0 mL/min [4] [5]
Injection Volume	10 µL [4]
Column Temperature	30°C [5]
Detection Wavelength	270 nm [5]
Run Time	Approximately 10 minutes

Reagents and Standards

- **Phenoxyethanol** reference standard (≥99.5% purity)[\[1\]](#)
- HPLC grade acetonitrile[\[5\]](#)
- Ultrapure water[\[5\]](#)
- HPLC grade methanol (for sample preparation, if needed)[\[4\]](#)

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of **phenoxyethanol** reference standard into a 100 mL volumetric flask. Dissolve and dilute to

volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10 - 200 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Gels and Creams: Accurately weigh about 1.0 g of the sample into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15-20 minutes to dissolve the **phenoxyethanol**.^[4] Allow the solution to cool to room temperature and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.^{[7][8]}
- For Liquid Formulations (e.g., vaccines, lotions): The sample may be directly diluted with the mobile phase to a concentration within the calibration range.^[1] Filtration through a 0.45 µm syringe filter is recommended prior to injection.

Method Validation Data

The following tables summarize the typical performance characteristics of a validated HPLC method for **phenoxyethanol** quantification.

Table 2: Linearity and Range

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Phenoxyethanol	0.125 - 375 ^[5]	> 0.999 ^[4]
Phenoxyethanol	70 - 1100 ^[1]	0.999 ^[1]

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)
125	99.99 - 102.86[5]
250	99.99 - 102.86[5]
375	99.99 - 102.86[5]

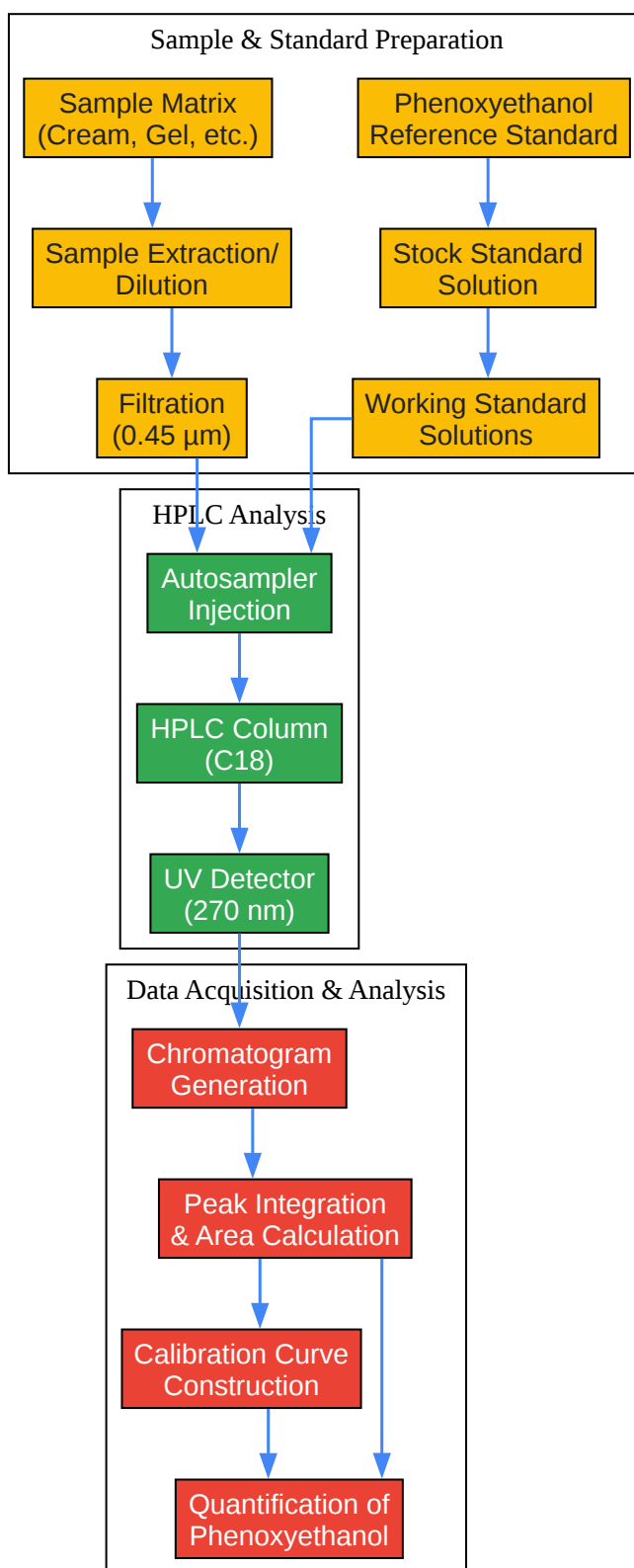
Table 4: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
125	< 1[1]	< 1[1]
250	< 1[1]	< 1[1]
375	< 1[1]	< 1[1]

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

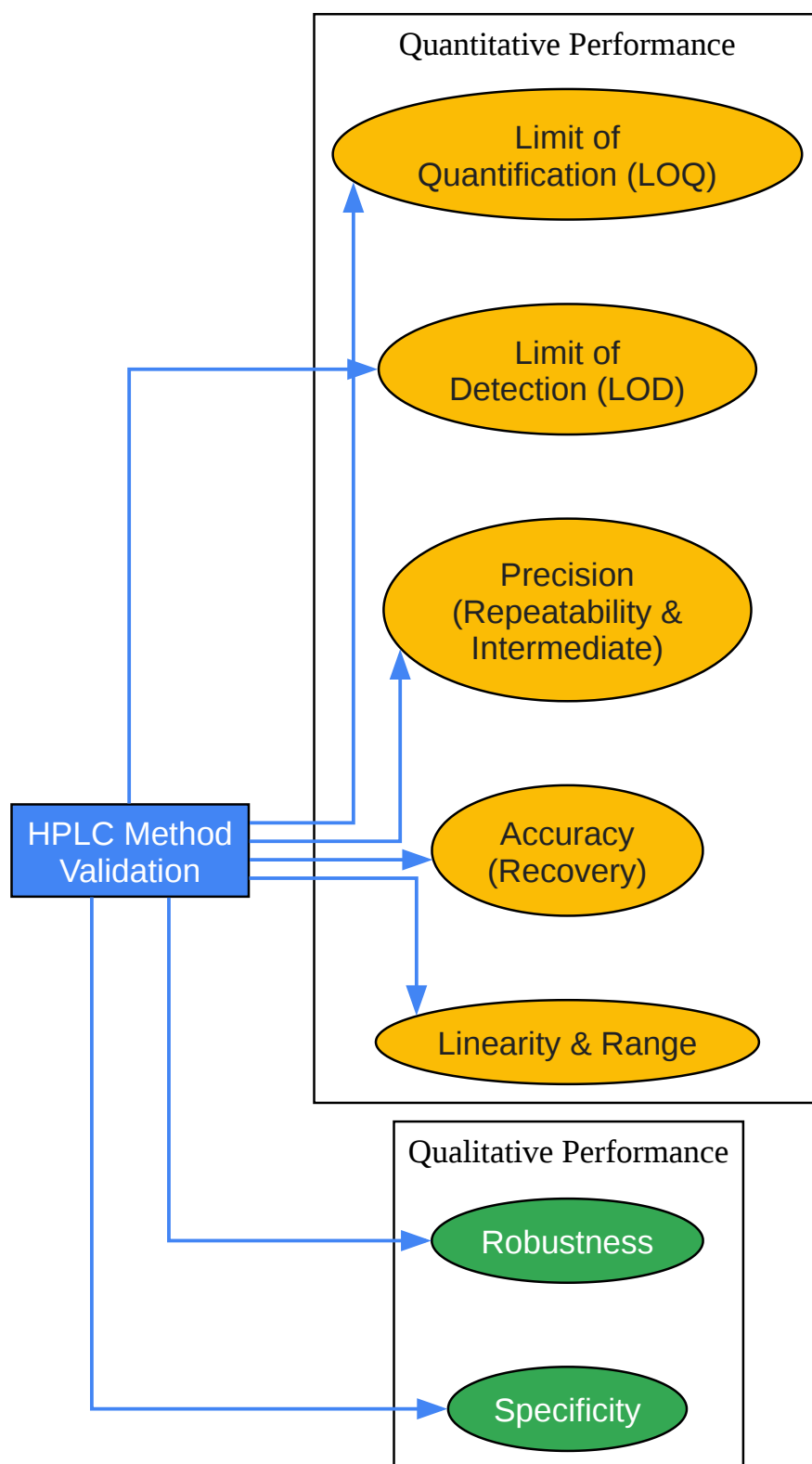
Parameter	Value
LOD	31.25 ng/mL[5]
LOQ	125.0 ng/mL[5]

Visualizations



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Caption: HPLC workflow for **phenoxyethanol** quantification.



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Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **phenoxyethanol** in various formulations.[1][4][5] The method is suitable for routine quality control analysis and stability testing in the pharmaceutical and cosmetic industries.[4] Proper method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results.[1][5]

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